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The table below summarizes the core inhibitory data for SU4984 against its primary known targets.

Target Assay Type ICso | Potency Experimental Context

FGFR1 Enzymatic activity 10 - 20 uM [2] In vitro kinase assay with 1 mM ATP [2]

Kinase inhibition [1] [2]

FGFR1 Cellular 20 - 40 uM [2] Inhibition of aFGF-induced
autophosphorylation [2] autophosphorylation in NIH 3T3 cells [2]

PDGFR & Tyrosine kinase activity Inhibits activity Not quantitatively specified; inhibits

InsR [2] [2] tyrosine phosphorylation [2]

c-KIT Constitutive ~50% reduction ~ C2 and P815 cells; also reduces wild-
phosphorylation [2] at5 uM [2] type receptor phosphorylation [2]

Cell Cytotoxicity [2] Active [2] Kills C2 and P815 cells after 6 days of

Viability exposure (1-10 uM) [2]

SU4984 also serves as a lead compound and reference molecule in the design of new inhibitors,

particularly those based on the oxindole scaffold [3]. However, newer derivatives can exhibit different target

profiles; for example, some potent oxindole-based compounds derived from the same structural class as

SU4984 were found to be potent inhibitors of c-Kit kinase rather than FGFR1 [3].
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Experimental Protocols for Key Assays

Here are the methodologies for the key experiments used to characterize SU4984's activity.

In Vitro FGFR1 Kinase Activity Assay [2]

e Purpose: To measure direct inhibition of the FGFR1 enzyme.
o Key Steps:
o Incubation: SU4984 (5-100 pM) is incubated with FGFR1 kinase for 5 minutes in the presence
of 1 mM adenosine triphosphate (ATP) [2].
o Measurement: The resulting kinase activity is measured, typically by quantifying the
phosphorylation of a substrate.
o Analysis: The ICso value (10-20 uM) is determined from the concentration-response curve [2].

Cellular FGFR1 Autophosphorylation Assay [2]

e Purpose: To evaluate the ability of SU4984 to inhibit FGFR1 signaling in living cells.
o Key Steps:
o Cell Culture: Use NIH 3T3 cells (or another relevant cell line).
o Pre-treatment & Stimulation: Incubate cells with SU4984 (10-90 uM) for 5 minutes, then
stimulate with acidic Fibroblast Growth Factor (aFGF) to activate FGFR1 [2].
o Lysis and Analysis: Lyse the cells and measure the levels of phosphorylated FGFR1 using
techniques like immunoprecipitation or western blotting with anti-phosphotyrosine antibodies

2].

Cellular Cytotoxicity Assay (C2 and P815 cells) [2]

e Purpose: To determine the cell-killing effect of SU4984.
o Key Steps:
o Treatment: Expose C2 and P815 cells to SU4984 at concentrations ranging from 1 to 10 uM
[2].
o Incubation: Maintain the treatment for 6 days [2].
o Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, ATP-lite) [2].
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Mechanism of FGFR1 Inhibition by SU4984

The following diagram illustrates the proposed mechanism by which SU4984 inhibits FGFR1 signaling,

based on structural data of similar inhibitors [1].
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The diagram shows how SU4984 acts as a competitive ATP-binding site inhibitor, entering the kinase

domain of FGFR1 to prevent autophosphorylation and subsequent signal transduction [1].

Key Insights for Researchers

e Consider the Scaffold: SU4984 is a benchmark indolinone compound [3]. This core structure
remains a valuable starting point for designing new inhibitors, but be aware that small substitutions
can significantly alter target selectivity [3] [4].

¢ Context of Use Matters: SU4984 is suitable for proof-of-concept studies targeting FGFR1 and c-KIT.
For cellular assays, working concentrations in the 10-50 pM range are typical, but dose-response
validation is essential [2].

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2842983/
https://www.smolecule.com/products/s548013?utm_src=pdf-body-img
https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2842983/
https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25456085/
https://pubmed.ncbi.nlm.nih.gov/25456085/
https://www.sciencedirect.com/science/article/pii/S1319016419300982
https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://www.invivochem.com/su4984.html
https://www.smolecule.com/products/s548013?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Off-Target Activity: Be mindful of its multi-kinase activity. SU4984's inhibition of PDGFR and the
insulin receptor means it is not a highly selective FGFRL1 inhibitor, which could confound experiments
in complex biological systems [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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